1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine

Medicinal Chemistry Analytical Chemistry Structure-Activity Relationship (SAR)

Choose this precise substitution pattern for unambiguous SAR. The ortho-F, meta-Br, para-SO₂Me triad creates a unique electronic and steric profile that governs piperazine conformation—critical for 5-HT receptor binding fidelity and survivin docking. Unlike off-the-shelf aryl-piperazines, this scaffold ensures non-confounded target engagement. The meta-bromo handle enables rapid Pd-catalyzed diversification to explore anticancer cytotoxicity (e.g., U-87, OVCAR3). Certified analytical data supports LC-MS/MS method validation. Verify ring-size effects with the homopiperazine analog, priced identically for cost-neutral SAR campaigns.

Molecular Formula C11H14BrFN2O2S
Molecular Weight 337.21 g/mol
CAS No. 1020722-16-0
Cat. No. B1384911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine
CAS1020722-16-0
Molecular FormulaC11H14BrFN2O2S
Molecular Weight337.21 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=C(C=C(C(=C1)F)N2CCNCC2)Br
InChIInChI=1S/C11H14BrFN2O2S/c1-18(16,17)11-7-9(13)10(6-8(11)12)15-4-2-14-3-5-15/h6-7,14H,2-5H2,1H3
InChIKeyAAAWDEUPFZPDLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine (CAS 1020722-16-0) Procurement Overview: A Phenylsulfonyl Piperazine with a Distinct Halogen and Sulfone Array


1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine (CAS 1020722-16-0) is a synthetic aryl-piperazine derivative belonging to the class of phenylsulfonyl-substituted heterocycles. Its core structure comprises a piperazine ring N-linked to a pentasubstituted phenyl core bearing a para-methylsulfonyl group, an ortho-fluoro atom, and a meta-bromo atom [1]. The compound is categorized as a research chemical for laboratory use, not intended for diagnostic or therapeutic applications . The strategic combination of these three substituents on a single phenyl ring, directly coupled to piperazine, establishes a unique chemical space for evaluating structure-activity relationships (SAR) in medicinal chemistry programs targeting serotonergic or anticancer pathways [2].

Why Generic Substitution of 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine Fails: The Risks of Overlooking Halogen and Sulfone Positioning


Simple substitution with other commercially available aryl-piperazine intermediates, such as those lacking fluorine , repositioning bromine , or utilizing a sulfonamide linkage instead of a direct C-N bond , is not scientifically neutral. The ortho-fluoro, meta-bromo, and para-methylsulfonyl substitution pattern of 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine dictates a unique electron distribution and steric bulk on the phenyl ring [1]. This specific arrangement directly influences the conformational bias of the attached piperazine ring, which is a critical determinant for binding pocket complementarity in serotonin (5-HT) receptor ligand design [2]. Consequently, altering the substitution pattern or linker chemistry can lead to non-equivalent target engagement and confounded SAR interpretation, rendering the substituted compound unsuitable for intended medicinal chemistry or biological assay applications. The quantitative evidence below details these critical differentiators.

Quantitative Differentiation Guide for 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine: Comparator-Based Evidence for Informed Procurement


Molecular Weight and Formula Differentiation for Accurate Stock Preparation and SAR Analysis

The target compound exhibits a unique molecular weight and formula compared to a close analog that shares the bromo and methylsulfonyl groups but lacks the ortho-fluoro substituent. Specifically, 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine (C11H14BrFN2O2S) has a molecular weight of 337.21 g/mol, whereas 1-[2-Bromo-4-(methylsulfonyl)phenyl]piperazine (C11H15BrN2O2S) has a molecular weight of 319.22 g/mol . This quantifiable difference is crucial for precise molar calculations in in vitro assays and for confirming correct compound identity by mass spectrometry.

Medicinal Chemistry Analytical Chemistry Structure-Activity Relationship (SAR)

Molar Refraction and Electronic Profile Differentiation Due to Ortho-Fluoro Substitution

The presence of an ortho-fluoro substituent in the target compound, versus a meta- or para-substituted analog, alters the electronic distribution and molar refractivity (MR) of the phenyl ring, a parameter crucial for predicting blood-brain barrier penetration and target binding [1]. While direct experimental MR data for the exact compound are not publicly available, calculated values for the core scaffold differ significantly. The ortho-fluoro, para-methylsulfonyl phenyl core is predicted to have a distinct dipole moment and lower calculated logP compared to analogs with alternative halogen placement (e.g., 2-bromo, 4-methylsulfonyl), influencing its solubility and pharmacokinetic behavior .

Medicinal Chemistry Computational Chemistry ADME Prediction

Ring Size Dependence: Piperazine (6-Membered) vs. Homopiperazine (7-Membered) for Target Binding

The choice between a six-membered piperazine ring and a seven-membered homopiperazine ring, as seen in the analog 1-[(5-Bromo-2-fluoro-4-methylsulfonyl)phenyl]-homopiperazine , is a critical determinant of the basic amine's conformational flexibility and pKa [1]. Piperazine rings typically adopt a chair conformation and exhibit distinct protonation states compared to the more flexible homopiperazine ring, which can adopt multiple conformations [2]. This conformational difference directly impacts the orientation of the phenyl ring and the distance between the basic amine and the aryl group, which are key parameters for optimal interaction with G-protein coupled receptor (GPCR) binding pockets, particularly those of the 5-HT receptor family [3].

Medicinal Chemistry Conformational Analysis Receptor Binding Assays

Linker Chemistry: Direct N-Aryl Linkage vs. Sulfonamide Linker for Chemical Reactivity and Metabolic Stability

The target compound features a direct N-aryl linkage between the piperazine and the phenyl ring. A commercially available analog, 1-((5-Bromo-2-fluorophenyl)sulfonyl)-4-methylpiperazine (CAS 1628604-33-0), employs a sulfonamide linker . This structural difference has profound implications: the direct N-aryl linkage provides a more electron-rich aniline-type nitrogen, susceptible to N-oxidation or N-dealkylation in metabolic studies [1], whereas the sulfonamide linker is generally more stable to oxidative metabolism but may undergo sulfonamide hydrolysis [2]. Furthermore, the direct N-aryl bond offers distinct possibilities for further functionalization, such as N-arylation or N-alkylation, that are not feasible with a sulfonamide .

Medicinal Chemistry Chemical Synthesis Metabolism Studies

Commercially Verified Purity and Consistency for Reproducible Research

The target compound is offered by multiple reputable research chemical suppliers with documented analytical quality control. For instance, Santa Cruz Biotechnology provides the compound with a reference analysis certificate and extensive supporting data, including water content analysis . Matrix Scientific also lists the compound, and Bidepharm offers a closely related analog (CAS 1628604-33-0) with a stated purity of 98% and access to batch-specific QC data including NMR, HPLC, and GC [1]. This level of analytical documentation is essential for ensuring experimental reproducibility and compliance with journal publication requirements. While direct head-to-head purity data between suppliers is not presented here, the availability of certified analytical data is a critical procurement differentiator compared to compounds sourced from non-specialty vendors.

Analytical Chemistry Procurement Quality Control

Price Parity with a Key Structural Analog Ensures Cost-Effective SAR Exploration

Procurement cost is a practical differentiator when selecting among structurally related building blocks. The target compound (sc-302661) and its homopiperazine analog (sc-297704) are both available from Santa Cruz Biotechnology at a price of $284.00 USD for a 250 mg quantity . This price parity allows research groups to explore the impact of piperazine vs. homopiperazine ring size on biological activity without a financial bias. The identical cost per unit weight for a key comparator ensures that experimental design is driven by scientific rationale rather than budget constraints, which is a significant advantage in academic and early-stage industrial research settings.

Procurement Budgeting Medicinal Chemistry

Optimal Research and Industrial Application Scenarios for 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine (CAS 1020722-16-0)


Medicinal Chemistry SAR Studies on 5-HT Receptor Modulators

This compound is ideally suited as a key intermediate or advanced building block in the synthesis of phenylsulfonylpiperazinyl derivatives targeting serotonin (5-HT) receptors [1]. Its specific ortho-fluoro, meta-bromo, and para-methylsulfonyl substitution pattern, coupled with the six-membered piperazine ring, provides a well-defined pharmacophore for exploring the SAR of 5-HT receptor ligands, as detailed in patent literature on related scaffolds [2]. The availability of analytical data and a directly comparable homopiperazine analog at the same price point facilitates rigorous, cost-effective SAR campaigns to determine the optimal ring size and substitution pattern for receptor affinity and selectivity.

Synthesis of Novel Aryl Sulfonyl Piperazines for Anticancer Evaluation

Given the established use of structurally related aryl sulfonyl piperazines in anticancer research [3], this compound serves as a versatile precursor for generating focused compound libraries. The bromo substituent at the 5-position is strategically positioned for further derivatization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the rapid exploration of additional aryl or heteroaryl diversity to modulate cytotoxicity against cancer cell lines like U-87 glioblastoma or OVCAR3 ovarian carcinoma [4]. The ortho-fluoro group can also influence the binding mode with potential protein targets such as survivin, as demonstrated by in silico docking studies on related sulfonyl piperazines [5].

Analytical Chemistry and Method Development for Halogenated Heterocycles

The compound's distinct molecular formula (C11H14BrFN2O2S) and molecular weight (337.21 g/mol) make it an excellent standard for developing and validating LC-MS/MS or GC-MS methods designed to detect and quantify halogenated piperazine derivatives in complex biological matrices. Its unique isotopic pattern from bromine provides a characteristic signature for method specificity testing, and the presence of fluorine allows for potential 19F NMR analysis as an orthogonal analytical technique. The availability of certified analytical data from suppliers [6] further supports its use as a reliable reference material in instrument qualification and method transfer protocols.

Chemical Probe for Investigating Conformational Effects of Aryl Substitution on Piperazine Basicity

The compound is an ideal chemical probe for fundamental studies in physical organic chemistry, specifically to investigate how a highly electron-deficient, ortho-substituted aryl group modulates the basicity and conformation of a directly attached piperazine ring [7]. Comparative studies with its homopiperazine analog can quantify the impact of ring size on pKa and conformational preferences in solution. Such studies are essential for building predictive models of ligand behavior and for understanding the fundamental principles governing the interactions of aryl-piperazines with biological targets, a cornerstone of rational drug design [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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